molecular formula C23H29ClFN3O4 B562527 Cisapride-13C,d3 CAS No. 1285970-69-5

Cisapride-13C,d3

Cat. No. B562527
CAS RN: 1285970-69-5
M. Wt: 469.961
InChI Key: DCSUBABJRXZOMT-WNJPBQIDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cisapride-13C,d3 is a specialty product used for proteomics research . It is a high-quality, certified reference material available for purchase online . The chemical name for Cisapride-13C,d3 is rel-4-Amino-5-chloro-N- [1- [ (3R,4S)-3- (4-fluorophenoxy)propyl]-3-methoxy-4-piperidinyl]-2-methoxybenzamide-13CD3 .


Molecular Structure Analysis

The molecular formula for Cisapride-13C,d3 is C22(13C)H26D3ClFN3O4 . This indicates that the molecule contains 22 carbon atoms (one of which is the isotope 13C), 26 hydrogen atoms (three of which are the isotope D, or deuterium), one chlorine atom, one fluorine atom, three nitrogen atoms, and four oxygen atoms .

Scientific Research Applications

Safety And Hazards

Cisapride, the non-isotope-labelled form of Cisapride-13C,d3, has been associated with serious cardiac side-effects, leading to its withdrawal or limited use in many countries . A safety data sheet for cisapride monohydrate, a related compound, indicates that it causes serious eye damage and advises wearing protective clothing and eye protection when handling the substance .

properties

IUPAC Name

4-amino-5-chloro-N-[(3S,4R)-1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-yl]-2-(trideuterio(113C)methoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29ClFN3O4/c1-30-21-13-19(26)18(24)12-17(21)23(29)27-20-8-10-28(14-22(20)31-2)9-3-11-32-16-6-4-15(25)5-7-16/h4-7,12-13,20,22H,3,8-11,14,26H2,1-2H3,(H,27,29)/t20-,22+/m1/s1/i1+1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCSUBABJRXZOMT-WNJPBQIDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(CCC1NC(=O)C2=CC(=C(C=C2OC)N)Cl)CCCOC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][13C]([2H])([2H])OC1=CC(=C(C=C1C(=O)N[C@@H]2CCN(C[C@@H]2OC)CCCOC3=CC=C(C=C3)F)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29ClFN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cisapride-13C,d3

Synthesis routes and methods I

Procedure details

To a solution of 4-amino-5-chloro-2-methoxybenzoic acid (20.2 g) in MIK (250 ml) and triethyl amine (15.3 ml) was slowly dropped ethyl chloroformate (9.6 ml). The reaction mixture was stirred for 30 minutes at room temperature. To the formed mixed anhydride was then added intermediate 2 (28.2 g) and the reaction mixture was stirred for 2 hours at room temperature. Subsequently, the reaction mixture was washed with water (80 ml) and a NaOH solution (6.5% w/v, 50 ml). The organic layer was warmed to 65° C. and methanol (50 ml) and water (8.5 ml) were added. The solution was cooled slowly and stirred for 2 days during which crystallisation occurred, yielding cisapride having a cis/trans ratio higher than 99/1.
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20.2 g
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9.6 mL
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anhydride
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28.2 g
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15.3 mL
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solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

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